JM3A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

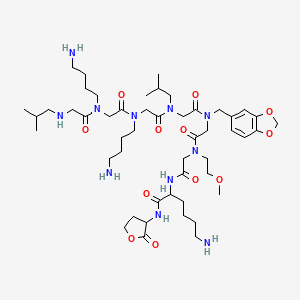

C49H83N11O12 |

|---|---|

Molekulargewicht |

1018.2 g/mol |

IUPAC-Name |

6-amino-2-[[2-[[2-[[2-[[2-[4-aminobutyl-[2-[4-aminobutyl-[2-(2-methylpropylamino)acetyl]amino]acetyl]amino]acetyl]-(2-methylpropyl)amino]acetyl]-(1,3-benzodioxol-5-ylmethyl)amino]acetyl]-(2-methoxyethyl)amino]acetyl]amino]-N-(2-oxooxolan-3-yl)hexanamide |

InChI |

InChI=1S/C49H83N11O12/c1-35(2)25-53-26-43(62)56(19-10-8-17-51)30-44(63)57(20-11-9-18-52)31-46(65)59(27-36(3)4)33-47(66)60(28-37-13-14-40-41(24-37)72-34-71-40)32-45(64)58(21-23-69-5)29-42(61)54-38(12-6-7-16-50)48(67)55-39-15-22-70-49(39)68/h13-14,24,35-36,38-39,53H,6-12,15-23,25-34,50-52H2,1-5H3,(H,54,61)(H,55,67) |

InChI-Schlüssel |

WKQQQBKYIRVGOW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNCC(=O)N(CCCCN)CC(=O)N(CCCCN)CC(=O)N(CC(C)C)CC(=O)N(CC1=CC2=C(C=C1)OCO2)CC(=O)N(CCOC)CC(=O)NC(CCCCN)C(=O)NC3CCOC3=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted Role of Junctional Adhesion Molecule A (JAM-A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junctional Adhesion Molecule A (JAM-A), a transmembrane glycoprotein of the immunoglobulin superfamily, is a critical regulator of cellular homeostasis and a key player in a spectrum of physiological and pathological processes. Predominantly localized at the tight junctions of epithelial and endothelial cells, JAM-A is also expressed on circulating leukocytes and platelets.[1][2] Its function extends beyond a simple adhesion molecule, encompassing the modulation of paracellular permeability, leukocyte transmigration, angiogenesis, and the intricate signaling pathways that govern cell proliferation, migration, and polarity.[1][2][3] Dysregulation of JAM-A expression and function is increasingly implicated in the pathogenesis of various diseases, including inflammatory disorders and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of JAM-A, detailed experimental protocols for its investigation, and a summary of key quantitative data to facilitate further research and drug development.

Core Functions of JAM-A

JAM-A's diverse functions are intrinsically linked to its molecular interactions, both through homophilic binding with other JAM-A molecules on adjacent cells and heterophilic interactions with other proteins.[4][5] These interactions initiate intracellular signaling cascades that influence a wide array of cellular behaviors.

Regulation of Tight Junctions and Epithelial/Endothelial Barrier Function

JAM-A is a cornerstone in the assembly and maintenance of tight junctions, the most apical of intercellular junctions in epithelial and endothelial cells.[1][6] It plays a pivotal role in establishing the paracellular barrier, which controls the passage of ions, solutes, and water through the space between cells.[1][7]

-

Mechanism: JAM-A facilitates the recruitment of scaffolding proteins like ZO-1, ZO-2, and PAR-3 to the tight junction complex.[8] This recruitment is crucial for the proper localization and stabilization of other tight junction components, such as claudins.[6][8] The cytoplasmic tail of JAM-A contains a PDZ-binding motif that directly interacts with these scaffolding proteins, anchoring the tight junction complex to the actin cytoskeleton and thereby reinforcing the barrier.[9][10]

-

Impact of Dysfunction: Disruption of JAM-A function or expression leads to compromised barrier integrity, resulting in increased paracellular permeability.[11] This "leaky" barrier is a hallmark of various inflammatory conditions and can contribute to the pathogenesis of diseases like inflammatory bowel disease.[11][12]

Modulation of Cell Migration and Polarity

JAM-A is a critical regulator of cell migration in various cell types, including epithelial cells, endothelial cells, and leukocytes.[9][13] Its role in migration is complex and can be either pro-migratory or anti-migratory depending on the cellular context and the specific signaling pathways involved.

-

Epithelial and Endothelial Cells: In epithelial and endothelial cells, JAM-A-mediated signaling, often involving the activation of the small GTPase Rap1, can promote cell migration, which is essential for processes like wound healing and angiogenesis.[14][15][16] JAM-A influences the stability and surface expression of β1 integrins, key receptors for extracellular matrix adhesion and migration.[8][17]

-

Leukocyte Transmigration: During an inflammatory response, JAM-A on both leukocytes and endothelial cells plays a crucial role in the process of transendothelial migration (diapedesis), where leukocytes move from the bloodstream into the surrounding tissue.[18][19] Homophilic interactions between JAM-A on the leukocyte and the endothelial cell are thought to guide the leukocyte through the intercellular junctions.[19]

Involvement in Angiogenesis

JAM-A is implicated in the formation of new blood vessels, a process known as angiogenesis. It influences endothelial cell migration and proliferation, which are fundamental steps in this process.[17] Signaling through JAM-A can be stimulated by growth factors like basic fibroblast growth factor (bFGF) and is linked to the activation of the MAP kinase pathway.[20]

Role in Platelet Activation and Thrombosis

JAM-A is expressed on the surface of platelets and is involved in platelet activation, aggregation, and thrombus formation.[9][21] It can act as a receptor that, upon engagement, initiates signaling cascades leading to platelet activation.[21] Soluble forms of JAM-A (sJAM-A) have been shown to promote platelet aggregation and are associated with an increased risk of thrombo-ischemic events.[5][21]

Dual Role in Cancer Progression

The function of JAM-A in cancer is multifaceted and appears to be context-dependent, with both pro- and anti-tumorigenic roles reported.[1][22]

-

Pro-tumorigenic effects: In several cancers, such as non-small cell lung cancer and glioblastoma, overexpression of JAM-A is associated with increased tumor progression, metastasis, and poor prognosis.[1][22] In these contexts, JAM-A can promote cancer cell proliferation, migration, and invasion.[1][22]

-

Anti-tumorigenic effects: Conversely, in other cancers like pancreatic and gastric cancer, low expression of JAM-A is linked to tumor aggressiveness and adverse clinical outcomes.[1][22] In these instances, the loss of JAM-A may disrupt cell-cell adhesion and polarity, contributing to tumor initiation.[1]

Quantitative Data on JAM-A

Table 1: JAM-A Expression in Human Tissues

| Tissue | Expression Level | Cellular Localization | Reference |

| Epidermis | High | Cell-cell interface | [7] |

| Dermis | Undetectable | - | [7] |

| Intestinal Epithelium | Moderate | Tight junctions | [7][15] |

| Testicular Sertoli Cells | Moderate | Cell-cell junctions | [7] |

| Retinal Endothelial Cells | Moderate | Cell-cell junctions | [7] |

| Colon (Normal) | High | Membranous | [10] |

| Liver (Embryonic) | Present | - | [8] |

| Corneal Endothelium | Present | Tight junctions | [23] |

Table 2: Dysregulation of JAM-A in Cancer and Prognostic Significance

| Cancer Type | JAM-A Expression Change | Correlation with Poor Prognosis | Reference |

| Non-Small Cell Lung Cancer | Increased | Positive | [1][22] |

| Glioblastoma | Increased | Positive | [3][22] |

| Nasopharyngeal Carcinoma | Increased | Positive | [3][22] |

| Oral Squamous Cell Carcinoma | Increased | Positive | [22] |

| Ovarian Cancer | Increased | Positive | [22][24] |

| Pancreatic Cancer | Decreased | Negative | [1][22] |

| Gastric Cancer | Decreased | Negative | [22] |

| Anaplastic Thyroid Carcinoma | Decreased | Unknown | [22] |

Table 3: Binding Kinetics of JAM-A Interactions

| Interacting Molecules | Method | Dissociation Constant (Kd) / Off-rate (k_off) | Reference |

| Homophilic JAM-A | Single Molecular Force Spectroscopy | k_off = 0.688 ± 0.349 s⁻¹ | [18][19] |

| Reovirus σ1 / JAM-A | Single Molecular Force Spectroscopy | k_off = 0.067 ± 0.041 s⁻¹ | [18] |

| Reovirus σ1 head / human JAM-A | Surface Plasmon Resonance | K_D of ~5 x 10⁻⁹ M | [19] |

Signaling Pathways Involving JAM-A

JAM-A functions as a signaling hub, translating extracellular adhesion events into intracellular responses. Several key signaling pathways are modulated by JAM-A.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of JAM-A function. Below are protocols for key experiments.

Western Blotting for JAM-A Expression

This protocol outlines the detection and quantification of JAM-A protein levels in cell lysates or tissue homogenates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against JAM-A

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer.[17][22] Determine protein concentration using a protein assay.

-

Gel Electrophoresis: Mix protein lysates with Laemmli buffer and heat at 95-100°C for 5 minutes.[20] Load 10-50 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[2][22]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[20][22]

-

Antibody Incubation: Incubate the membrane with the primary anti-JAM-A antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[20]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]

-

Washing: Repeat the washing step as in step 6.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation (Co-IP) for JAM-A Protein Interactions

This protocol is for identifying proteins that interact with JAM-A within a cell.

Materials:

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against JAM-A

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[25][26]

-

Pre-clearing (Optional): Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[25][27] Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-JAM-A antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[23][25]

-

Complex Capture: Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[25][27]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[25][27]

-

Elution: Elute the protein complexes from the beads by resuspending them in elution buffer or Laemmli sample buffer and heating.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Immunohistochemistry (IHC) for JAM-A Localization

This protocol describes the visualization of JAM-A expression and localization within tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against JAM-A

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene and a graded series of ethanol to rehydrate the tissue.[28]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 20-40 minutes.[29][30]

-

Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with blocking solution.[31]

-

Primary Antibody Incubation: Incubate sections with the primary anti-JAM-A antibody overnight at 4°C.[31]

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by streptavidin-HRP and the DAB substrate to visualize the antigen-antibody complex.[31]

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with mounting medium.

-

Microscopy: Examine the slides under a light microscope to assess JAM-A staining intensity and localization.

In Vitro Leukocyte Transendothelial Migration Assay

This assay measures the ability of leukocytes to migrate across an endothelial cell monolayer, a process in which JAM-A is involved.

Materials:

-

Transwell inserts (3-8 µm pore size)

-

Endothelial cells (e.g., HUVECs)

-

Leukocytes (e.g., neutrophils or monocytes)

-

Cell culture medium

-

Chemoattractant (e.g., fMLP or chemokines)

-

Fluorescent dye for labeling leukocytes (e.g., Calcein AM)

-

Fluorescence plate reader

Procedure:

-

Endothelial Monolayer Formation: Seed endothelial cells onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed (48-72 hours).[1][21]

-

Leukocyte Preparation: Isolate leukocytes and label them with a fluorescent dye.[1]

-

Assay Setup: Place the Transwell inserts into a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

Leukocyte Addition: Add the labeled leukocytes to the upper chamber on top of the endothelial monolayer.[1]

-

Incubation: Incubate for 2-24 hours to allow for transmigration.[1]

-

Quantification: Measure the fluorescence of the medium in the lower chamber, which corresponds to the number of migrated leukocytes.[1] Alternatively, migrated cells can be fixed, stained, and counted manually.

Conclusion

Junctional Adhesion Molecule A is a protein of profound biological significance, with its functions extending from the structural integrity of tissues to the intricate regulation of cellular signaling. Its involvement in a wide range of diseases, particularly inflammation and cancer, underscores its potential as a therapeutic target. The detailed understanding of its molecular mechanisms and the application of robust experimental protocols, as outlined in this guide, are essential for advancing research and developing novel therapeutic strategies that target JAM-A and its associated pathways.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 3. researchgate.net [researchgate.net]

- 4. Homophilic interaction of junctional adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homophilic Interaction Between Transmembrane-JAM-A and Soluble JAM-A Regulates Thrombo-Inflammation: Implications for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukocyte Transmigration Assay [cellbiolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] JAM-A regulates permeability and inflammation in the intestine in vivo | Semantic Scholar [semanticscholar.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epithelial JAM-A is fundamental for intestinal wound repair in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epithelial JAM-A is fundamental for intestinal wound repair in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]

- 18. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein sigma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein σ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 24. High expression of junctional adhesion molecule-A is associated with poor survival in patients with epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. agilent.com [agilent.com]

- 29. woongbee.com [woongbee.com]

- 30. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 31. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

An In-depth Technical Guide to Junctional Adhesion Molecule-A (JAM-A) Protein Structure and Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junctional Adhesion Molecule-A (JAM-A), also known as F11 receptor (F11R) or CD321, is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is a key regulator of various cellular processes, including the formation and maintenance of tight junctions, cell migration, and signaling.[1][2][3] JAM-A is widely expressed in various tissues, with prominent localization at the tight junctions of epithelial and endothelial cells, as well as on the surface of leukocytes and platelets.[4][5] Its multifaceted role in cellular adhesion and signaling makes it a protein of significant interest in research and as a potential therapeutic target. This guide provides a comprehensive overview of the structure, domains, and functions of JAM-A, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

JAM-A Protein Structure and Domains

The human JAM-A protein is a single-pass type I membrane protein typically around 40 kDa in size.[2][6] It is composed of an extracellular region containing two immunoglobulin-like domains, a single transmembrane helix, and a short intracellular cytoplasmic tail.[7]

| Domain/Region | Amino Acid Range (Human) | Description | Key Functions |

| Signal Peptide | 1-27 | Directs the protein to the secretory pathway. | N/A |

| Extracellular Domain | 28-242 | Contains two Ig-like domains involved in cell-cell adhesion and dimerization.[3] | Homophilic and heterophilic interactions, dimerization. |

| Ig-like V-type domain (D1) | 28-125 | The membrane-distal domain crucial for the formation of cis-dimers. Contains the R(V,I,L)E motif (Arg59-Val60-Glu61 in human JAM-A) essential for dimerization.[6] | Homodimerization, binding to reovirus attachment protein σ1.[6] |

| Ig-like C2-type domain (D2) | 135-228 | The membrane-proximal domain. | Heterophilic interactions with integrins like LFA-1. |

| Transmembrane Domain | 243-263 | A single alpha-helical segment that anchors the protein in the cell membrane. | Membrane localization. |

| Cytoplasmic Tail | 264-299 | A short intracellular region containing a conserved Type II PDZ-binding motif at its C-terminus (-SFLV).[1] | Interaction with scaffolding proteins, initiation of intracellular signaling cascades. |

Table 1: Domain Organization of Human JAM-A Protein. The amino acid ranges are based on the UniProt entry Q9Y624 for human JAM-A.[1]

Quantitative Data on JAM-A Interactions

The function of JAM-A is intricately linked to its interactions with various binding partners. The affinity of these interactions, quantified by the dissociation constant (Kd), provides insight into the stability and specificity of these complexes.

| JAM-A Domain/Motif | Binding Partner | Interacting Domain on Partner | Binding Affinity (Kd) | Cell Type/System |

| Cytoplasmic Tail (PDZ-binding motif) | ZO-1 | PDZ3 | 1.1 x 10⁻⁷ M | Epithelial Cells |

| Cytoplasmic Tail (PDZ-binding motif) | PAR-3 | PDZ1/2/3 | 7.5 x 10⁻⁸ M | Epithelial Cells |

Table 2: Binding Affinities of JAM-A with Key Scaffolding Proteins. [8]

Key Signaling Pathways Involving JAM-A

JAM-A acts as a scaffold to recruit various signaling molecules to the cell membrane, initiating downstream pathways that regulate cell migration, polarity, and proliferation.

JAM-A Dependent Rap1 Activation Pathway

JAM-A dimerization brings its cytoplasmic tails into close proximity, facilitating the assembly of a signaling complex that leads to the activation of the small GTPase Rap1. This pathway is crucial for regulating cell migration and integrin expression.[4][9]

References

- 1. uniprot.org [uniprot.org]

- 2. Junctional adhesion molecule - Wikipedia [en.wikipedia.org]

- 3. Recombinant Human Junctional Adhesion Molecule 1/JAM-A protein (His tag) (ab276224) | Abcam [abcam.com]

- 4. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterisation of human Junctional Adhesion Molecule (JAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. researchgate.net [researchgate.net]

- 8. Junctional adhesion molecule (JAM) binds to PAR-3: a possible mechanism for the recruitment of PAR-3 to tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

The Central Role of Junctional Adhesion Molecule A (JAM-A) in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junctional Adhesion Molecule A (JAM-A), also known as F11 Receptor (F11R) or JAM-1, is a transmembrane protein belonging to the immunoglobulin superfamily. Predominantly localized at the tight junctions of epithelial and endothelial cells, JAM-A is a critical regulator of cellular processes fundamental to tissue homeostasis, immune response, and disease progression. Its functions extend beyond a simple structural role in maintaining barrier integrity; JAM-A is a dynamic signaling hub that translates extracellular cues into intracellular responses. This technical guide provides a comprehensive overview of the core signaling pathways modulated by JAM-A, presents key quantitative data from seminal studies, and offers detailed experimental protocols to investigate its function.

Core Signaling Pathways of JAM-A

JAM-A signaling is primarily initiated by its homophilic dimerization in cis (on the same cell) and trans (between adjacent cells). This dimerization provides a platform for the recruitment of various scaffolding and signaling proteins to its cytoplasmic tail, which contains a highly conserved PDZ-binding motif. These interactions trigger downstream cascades that regulate cell migration, proliferation, and barrier function.

The Rap1/β1-Integrin Pathway: Regulating Cell Migration and Adhesion

A cornerstone of JAM-A signaling is its regulation of the small GTPase Rap1, a key modulator of cell adhesion and migration. Dimerization of JAM-A facilitates the formation of a signaling complex involving the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2. This complex activates Rap1A, which in turn stabilizes β1-integrin levels at the cell surface, thereby promoting cell migration and adhesion to the extracellular matrix.[1]

Caption: JAM-A/Rap1 signaling pathway regulating cell migration.

The Hippo Pathway: Controlling Cell Proliferation

JAM-A acts as a cell-cell contact sensor to initiate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[2][3] Through its interaction with ZO-2, JAM-A recruits the Hippo pathway components NF2 and the kinase LATS1 to the tight junction.[2] This leads to the phosphorylation and activation of LATS1, which in turn phosphorylates and inactivates the transcriptional co-activator YAP.[2] Phosphorylated YAP is sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-proliferative genes like CTGF and CYR61.[2][3]

Caption: JAM-A mediated activation of the Hippo signaling pathway.

The Akt/β-catenin Pathway: A Link to Proliferation and Cancer Progression

JAM-A has been shown to restrict intestinal epithelial cell proliferation by inhibiting the Akt/β-catenin signaling pathway in a dimerization-dependent manner.[4] Loss of JAM-A leads to increased phosphorylation and activation of Akt. Activated Akt can then phosphorylate β-catenin at Serine 552, promoting its nuclear translocation and subsequent activation of T-cell factor (TCF)/lymphoid enhancing factor (LEF)-dependent transcription of genes involved in proliferation.[5]

Caption: JAM-A's inhibitory role on the Akt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on JAM-A signaling.

Table 1: Effects of JAM-A Depletion on Cellular Functions

| Parameter | Cell Type | Effect of JAM-A Knockdown/Deficiency | Reference |

| Transepithelial Electrical Resistance (TER) | Human colonic epithelial cells (SK-CO15) | ~60% decrease | [6] |

| Cell Adhesion to Fibronectin | Human breast cancer cells (MCF7) | ~40% reduction | [7] |

| Individual Cell Migration | Human breast cancer cells (MCF7) | ~50% reduction | [7] |

| β1-Integrin Protein Levels | Colonic epithelial cells from JAM-A knockout mice | ~50% decrease | [8] |

| Active Rap1 Levels | Colonic epithelial cells from JAM-A knockout mice | ~49% decrease | [8] |

Table 2: Changes in Downstream Signaling Molecules and Gene Expression

| Molecule | Condition | Fold Change / Observation | Cell Type | Reference |

| p-Akt (Thr308) | JAM-A siRNA knockdown | ~3.1-fold increase | Human colonic epithelial cells (SKCO15) | [5] |

| p-ERK1/2 | JAM-A siRNA knockdown | ~3.4-fold increase | Primary human keratinocytes | [9] |

| p-JNK | JAM-A siRNA knockdown | ~3.1-fold increase | Primary human keratinocytes | [9] |

| p-LATS1 (S909) | JAM-A siRNA knockdown | Significantly decreased | Intestinal epithelial cells (IECs) | [2] |

| p-YAP (S127) | JAM-A siRNA knockdown | Decreased | Intestinal epithelial cells (IECs) | [2] |

| CTGF mRNA | JAM-A deficiency | Significantly upregulated | Intestinal epithelial cells (IECs) | [2][3] |

| CYR61 mRNA | JAM-A deficiency | Significantly upregulated | Intestinal epithelial cells (IECs) | [2][3] |

| Claudin-10 and -15 mRNA | JAM-A deficiency | Increased expression | Colonic mucosa of JAM-A-/- mice | [6] |

Table 3: Biophysical and Interaction Parameters

| Interaction | Method | Parameter | Value | Reference |

| Homophilic JAM-A interaction | Single molecule force spectroscopy | Bond half-life (t1/2) | koff0 = 0.688 ± 0.349 s-1 | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of JAM-A signaling are provided below.

Immunoprecipitation of JAM-A

This protocol is for the immunoprecipitation of JAM-A from cell lysates to identify interacting proteins.

Materials:

-

Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.2 mM sodium vanadate, 0.5% NP-40, and protease inhibitors.

-

Washing Buffer: HNTG buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol).

-

Primary antibody: Anti-JAM-A antibody (typically 1-5 µg per 1 mg of total protein).

-

Isotype control antibody (e.g., normal rabbit or mouse IgG).

-

Protein A/G magnetic beads.

-

Elution Buffer: 1X SDS sample buffer.

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes with constant agitation.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary anti-JAM-A antibody or isotype control overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 1-3 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Washing Buffer.

-

Elute the protein complexes by boiling the beads in 1X SDS sample buffer for 5 minutes.

-

Analyze the eluate by Western blotting.

Western Blotting for JAM-A Signaling Proteins

This protocol describes the detection of JAM-A and its downstream signaling molecules.

Materials:

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Transfer buffer: 25 mM Tris, 190 mM glycine, 20% methanol.

-

Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibodies (e.g., anti-JAM-A, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Rap1, anti-β-actin). Dilutions should be optimized as per manufacturer's instructions.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Separate protein lysates (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody in Blocking Buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Scratch Wound Healing Assay

This assay is used to assess collective cell migration.

Materials:

-

24-well plates.

-

p200 pipette tip.

-

Cell culture medium.

-

Microscope with a camera.

Procedure:

-

Seed cells in a 24-well plate and grow to 90-100% confluency.

-

Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh cell culture medium.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., every 8-12 hours) until the gap is closed.

-

Quantify the wound closure area at each time point using image analysis software like ImageJ.

Caption: Workflow for a scratch wound healing assay.

Transwell Migration Assay

This assay measures the migratory capacity of individual cells towards a chemoattractant.

Materials:

-

Transwell inserts (typically with 8 µm pores).

-

24-well plates.

-

Serum-free and serum-containing media.

-

Cotton swabs.

-

Crystal violet stain.

Procedure:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add serum-containing medium (chemoattractant) to the lower chamber.

-

Resuspend cells in serum-free medium and seed them into the upper chamber of the insert.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Caption: Workflow for a transwell cell migration assay.

Conclusion

Junctional Adhesion Molecule A is a multifaceted signaling protein that plays a pivotal role in a wide array of cellular functions. Its ability to engage with multiple downstream pathways, including the Rap1/β1-integrin, Hippo, and Akt/β-catenin cascades, underscores its importance in both physiological and pathological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate signaling networks governed by JAM-A and to explore its potential as a therapeutic target. A deeper understanding of JAM-A signaling will undoubtedly pave the way for novel strategies in the treatment of inflammatory diseases, cancer, and other conditions where its function is dysregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. JAM-A signals through the Hippo pathway to regulate intestinal epithelial proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ptglab.com [ptglab.com]

- 5. JAM-A regulates epithelial proliferation through Akt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claudins and JAM-A coordinately regulate tight junction formation and epithelial polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAM-A knockdown accelerates the proliferation and migration of human keratinocytes, and improves wound healing in rats via FAK/Erk signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparative molecular force spectroscopy study of homophilic JAM-A interactions and JAM-A interactions with reovirus attachment protein sigma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Junctional Adhesion Molecule-A (JAM-A): A Technical Guide to its Expression, Signaling, and Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Junctional Adhesion Molecule-A (JAM-A), also known as F11 Receptor (F11R) or CD321, is a transmembrane protein belonging to the immunoglobulin (Ig) superfamily.[1][2] It is a key component of tight junctions (TJs) in epithelial and endothelial cells and is also expressed on the surface of leukocytes and platelets.[3][4] JAM-A plays a crucial role in a multitude of cellular processes, including the formation and maintenance of epithelial and endothelial barriers, regulation of cell polarity, leukocyte transmigration, platelet activation, and angiogenesis.[1][4] Its dysregulation has been implicated in various pathological conditions, including inflammatory diseases and cancer, making it a molecule of significant interest in drug development and biomedical research.[1][5] This guide provides an in-depth overview of JAM-A expression across different cell types, its complex signaling pathways, and the experimental protocols used for its study.

JAM-A Expression in Different Cell Types

JAM-A exhibits a broad tissue distribution, with its localization and function being highly cell-type specific.[6] In polarized epithelial and endothelial cells, it is concentrated at tight junctions, while on leukocytes and platelets, it is found on the cell surface.[3][6]

Table 1: Summary of JAM-A Expression and Function in Various Cell Types

| Cell Type | Cellular Localization | Key Functions | References |

| Epithelial Cells | Tight junctions, lateral membrane | Barrier function, cell polarity, cell migration, tight junction assembly. | [1][6][7] |

| Endothelial Cells | Tight junctions, apical surface (upon inflammation) | Barrier integrity, leukocyte transmigration, angiogenesis. | [6][8][9] |

| Leukocytes | Cell surface | Transendothelial migration, cell polarity, integrin regulation. | [3][6][10] |

| Platelets | Cell surface, alpha granules | Adhesion, regulation of αIIbβ3 integrin signaling, thrombosis. | [3][8][11] |

| Cancer Cells | Varies by cancer type (membrane, cytoplasm) | Proliferation, migration, invasion, apoptosis, stem cell maintenance (context-dependent). | [1][2][12] |

JAM-A in Cancer

The role of JAM-A in cancer is complex and often contradictory, appearing to be dependent on the tumor type and stage.[1][2] In some cancers, high JAM-A expression is associated with tumor progression and poor prognosis, while in others, its loss is linked to a more aggressive phenotype.[1][13] This dual role highlights the context-dependent nature of JAM-A signaling in malignancy.

Table 2: JAM-A Expression and Prognostic Significance in Human Cancers

| Cancer Type | JAM-A Expression Level (Tumor vs. Normal) | Correlation with Poor Prognosis | References |

| Breast Cancer | Downregulated as disease progresses in some studies; high levels in others. | Conflicting reports. Downregulation linked to invasion; high levels linked to poor prognosis. | [5][12] |

| Lung Cancer (NSCLC) | Overexpressed | Positive | [2][13] |

| Glioblastoma | Overexpressed | Positive | [2][13] |

| Ovarian Cancer | Overexpressed | Positive | [2][14] |

| Gastric Cancer | Decreased | Negative (low expression correlates with poor prognosis) | [2][13] |

| Pancreatic Cancer | Low expression | Negative (low expression correlates with poor prognosis) | [2][13] |

| Renal Cell Carcinoma | Downregulated | Underexpression associated with aggressive phenotype. | [1] |

| Nasopharyngeal Cancer | Overexpressed | Positive | [2][13] |

Key Signaling Pathways Involving JAM-A

JAM-A mediates "outside-in" signaling, translating extracellular adhesion events into intracellular responses.[6] This is primarily achieved through its C-terminal PDZ-binding motif, which allows it to interact with a host of scaffolding and signaling proteins.[4][6]

Tight Junction Assembly and Barrier Function

In epithelial and endothelial cells, JAM-A is integral to the assembly and maintenance of tight junctions.[1][15] Dimerization of JAM-A on the cell surface creates a platform for the recruitment of PDZ domain-containing scaffold proteins like ZO-1, ZO-2, and PAR-3.[6][15] This complex helps to localize other tight junction proteins, such as claudins, and stabilizes the actin cytoskeleton to fortify the paracellular barrier.[15][16][17] One pathway involves JAM-A binding to ZO-2, which then recruits a complex including afadin and PDZ-GEF1 to activate Rap2c, ultimately stabilizing the actin cytoskeleton.[15]

Regulation of Cell Migration

JAM-A's role in cell migration is multifaceted and often depends on the cellular context.[6] A conserved signaling module involves the activation of the small GTPase Rap1.[6] In epithelial cells, JAM-A dimerization recruits a complex containing afadin and PDZ-GEF2, leading to Rap1 activation.[18] Active Rap1, in turn, stabilizes β1 integrin protein levels, which is crucial for cell-matrix interactions and migration.[6][19] A similar pathway exists in leukocytes, although Rap1 signaling in these cells appears to regulate β1 integrin trafficking rather than its protein level.[6]

JAM-A in Cancer Progression and Metastasis

In cancer, JAM-A can either promote or suppress migration and invasion.[2][12] In some breast cancer cells, JAM-A forms an inactive complex with integrins, sequestering them at tight junctions and attenuating migration.[12] However, upon receiving signals from growth factors, this complex can dissociate. The released JAM-A dimerizes and can promote migration, for example, through MAP kinase activation.[12] Conversely, in highly metastatic breast cancer cells that express low levels of JAM-A, its downregulation is associated with enhanced invasion.[12] This suggests that JAM-A can act as a key regulator, and its loss can dysregulate integrin-mediated migratory processes.

Experimental Protocols for Studying JAM-A

Analyzing the expression and function of JAM-A requires a combination of molecular and cellular biology techniques. Below are generalized protocols for the most common methods.

General Experimental Workflow

A typical investigation into JAM-A expression follows a path from gene expression (mRNA) analysis to protein quantification and localization.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify JAM-A (F11R gene) mRNA levels.

-

RNA Extraction: Isolate total RNA from cells or tissues using a reagent like TRIzol or a column-based kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.[20]

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[20]

-

qPCR: Perform real-time PCR using a qPCR instrument. The reaction mixture should contain cDNA template, forward and reverse primers specific for the JAM-A gene (F11R), and a fluorescent dye-based detection chemistry like SYBR Green.[20]

-

Analysis: Normalize the JAM-A expression to a stable housekeeping gene (e.g., β-actin, GAPDH). Calculate the relative expression using the 2-ΔΔCt method.[20]

Western Blotting

This technique detects and quantifies JAM-A protein levels.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with a primary antibody specific to JAM-A overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

These methods are used to visualize the localization of JAM-A protein within tissues or cells.

-

Sample Preparation: For IHC, use formalin-fixed, paraffin-embedded tissue sections. For IF, cells can be grown on coverslips. Deparaffinize and rehydrate tissue sections.

-

Antigen Retrieval: For FFPE tissues, perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Permeabilization & Blocking: Permeabilize cells with 0.1-0.25% Triton X-100 (for intracellular targets). Block non-specific binding sites using a blocking buffer (e.g., containing normal goat serum and BSA) for 1 hour.

-

Antibody Incubation: Incubate with the primary anti-JAM-A antibody overnight at 4°C. After washing, incubate with a fluorophore-conjugated (for IF) or enzyme-conjugated (for IHC) secondary antibody.

-

Visualization: For IF, mount the coverslip with a mounting medium containing DAPI to stain nuclei and visualize using a fluorescence or confocal microscope. For IHC, add a substrate (like DAB) to produce a colored precipitate and visualize with a bright-field microscope.

Conclusion

Junctional Adhesion Molecule-A is a pleiotropic protein with critical functions in cellular adhesion, barrier integrity, and signaling. Its expression and role are highly dependent on the specific cell type and physiological or pathological context. The dysregulation of JAM-A in various cancers presents a complex picture, where it can act as either a tumor suppressor or promoter. This highlights the need for a nuanced understanding of its signaling pathways in different disease models. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate JAM-A's expression, localization, and function, paving the way for the development of novel therapeutic strategies targeting this multifaceted molecule.

References

- 1. Dysregulation of JAM-A plays an important role in human tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. F11R/JAM-A: why do platelets express a molecule which is also present in tight junctions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Junctional adhesion molecule - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Targeting Opposing Immunological Roles of the Junctional Adhesion Molecule-A in Autoimmunity and Cancer [frontiersin.org]

- 6. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Note: Junctional adhesion molecule A is expressed in epithelial cells of the crypt and villi whereas junctional adhesion molecule 2 is expressed in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Endothelial Cell Junctional Adhesion Molecules: Role and Regulation of Expression in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. JAM-A protects from thrombosis by suppressing integrin αIIbβ3-dependent outside-in signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Putting the brakes on cancer cell migration: JAM-A restrains integrin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Junctional adhesion molecules in cancer: a paradigm for the diverse functions of cell-cell interactions in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High expression of junctional adhesion molecule-A is associated with poor survival in patients with epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Junctional Adhesion Molecule A Promotes Epithelial Tight Junction Assembly to Augment Lung Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. DSpace [scholarbank.nus.edu.sg]

- 18. Frontiers | Junctional Adhesion Molecules: Potential Proteins in Atherosclerosis [frontiersin.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Identification and Validation of JAM-A as a Novel Prognostic and Immune Factor in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Junctional Adhesion Molecule-A (JAM-A) in Tight Junctions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junctional Adhesion Molecule-A (JAM-A), a member of the immunoglobulin superfamily, is a critical transmembrane protein localized at the tight junctions of epithelial and endothelial cells, as well as on the surface of leukocytes.[1][2][3] Its strategic position at the cell-cell boundary allows it to play a pivotal role in the regulation of paracellular permeability, establishment of cell polarity, and modulation of leukocyte transmigration.[2][4][5] This technical guide provides an in-depth exploration of the core functions of JAM-A within the tight junction complex, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support advanced research and therapeutic development.

Molecular Structure and Domain Organization of JAM-A

JAM-A is a type I transmembrane protein with a molecular weight of approximately 32-40 kDa.[6][7] Its structure consists of three main domains: an extracellular domain, a single transmembrane helix, and a short intracellular cytoplasmic tail.[2][4]

-

Extracellular Domain: This domain is composed of two immunoglobulin-like loops: a membrane-distal V-type domain (D1) and a membrane-proximal C2-type domain (D2).[2][4] The D1 domain is crucial for the homophilic interactions that lead to the formation of cis-dimers on the same cell and trans-dimers between adjacent cells.[2][4]

-

Transmembrane Domain: A single alpha-helical segment that anchors the protein within the plasma membrane.

-

Cytoplasmic Tail: This short intracellular domain contains a conserved Type II PSD-95/Discs-large/ZO-1 (PDZ) binding motif at its C-terminus.[2][4] This motif is essential for its interaction with various scaffolding and signaling proteins, thereby linking JAM-A to the intracellular actin cytoskeleton and signaling cascades.[4][8]

Quantitative Data on JAM-A Interactions and Function

The function of JAM-A is intrinsically linked to its interactions with other proteins and its impact on the biophysical properties of the epithelial barrier. The following tables summarize key quantitative data from the literature.

| Interacting Protein | Binding Domain/Motif on JAM-A | Dissociation Constant (Kd) | Cell Type/System | Reference |

| ZO-1 | C-terminal PDZ binding motif | 1.1 x 10⁻⁷ M | In vitro | [9] |

| PAR-3 | C-terminal PDZ binding motif | 7.5 x 10⁻⁸ M | In vitro | [9] |

| Afadin | C-terminal PDZ binding motif | Not specified | Epithelial cells | [8] |

| Experimental Condition | Parameter Measured | Observed Effect | Cell Type | Reference |

| JAM-A Knockdown (shRNA) | Transepithelial Electrical Resistance (TER) | ~30% decrease | Primary alveolar epithelial cells | [10] |

| JAM-A Knockdown (siRNA) | Transepithelial Electrical Resistance (TER) | ~60% decrease | SK-CO15 colonic epithelial cells | [11] |

| JAM-A Depletion (shRNA) | β1 Integrin Protein Levels | 34-41% decrease | Alveolar epithelial cells | |

| JAM-A Knockout | β1 Integrin Protein Levels | ~37% decrease | Mouse lungs | |

| JAM-A Knockout | Claudin-10 Expression | Increased | Colonic mucosa | [11] |

| JAM-A Knockout | Claudin-15 Expression | Increased | Colonic mucosa | [11] |

| JAM-A Depletion | Claudin-15 Expression | Decreased | Rat alveolar epithelial cells | |

| JAM-A Depletion | ZO-1 Expression | Decreased | Alveolar epithelial cells |

Key Signaling Pathways Regulated by JAM-A

JAM-A is not merely a structural component but an active signaling molecule that orchestrates several intracellular pathways to regulate tight junction dynamics and cellular behavior.

The JAM-A / Rap1 Signaling Pathway

JAM-A dimerization initiates a signaling cascade that leads to the activation of the small GTPase Rap1. This pathway is crucial for regulating cell migration and integrin expression. The process involves the recruitment of a protein complex including the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2.[8] Activated Rap1, in turn, stabilizes β1 integrin at the cell surface, thereby influencing cell-matrix adhesion and migration.[2][5][8]

Caption: JAM-A/Rap1 signaling pathway regulating cell migration.

The JAM-A / Hippo Signaling Pathway

Recent evidence indicates that JAM-A acts as a cell-cell contact sensor that initiates the Hippo signaling pathway, a key regulator of cell proliferation and organ size.[4][12] Upon JAM-A dimerization, it interacts with the tumor suppressor NF2 and the kinase LATS1.[4][12] This interaction leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP, thereby inhibiting the expression of pro-proliferative genes.[13]

Caption: JAM-A regulation of the Hippo signaling pathway.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying JAM-A. The following sections provide detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect JAM-A Protein Interactions

This protocol is designed to isolate JAM-A and its interacting partners from cell lysates.

Caption: Workflow for Co-Immunoprecipitation of JAM-A.

Methodology:

-

Cell Lysis:

-

Wash cultured cells (e.g., Caco-2, T84) twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Pre-clearing:

-

Add 20-30 µL of Protein A/G agarose bead slurry to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a validated anti-JAM-A primary antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation. A negative control with a non-specific IgG of the same isotype should be run in parallel.

-

-

Complex Capture:

-

Add 30-50 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold lysis buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies specific to suspected interacting proteins (e.g., ZO-1, Afadin, PAR-3).

-

Immunofluorescence Staining for JAM-A Localization

This protocol allows for the visualization of JAM-A at the tight junctions of polarized epithelial cells.

Methodology:

-

Cell Culture:

-

Grow epithelial cells on sterile glass coverslips or permeable supports (e.g., Transwells) until a confluent monolayer is formed.

-

-

Fixation:

-

Wash cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol/acetone (1:1) for 2 minutes.[12]

-

-

Permeabilization:

-

If using paraformaldehyde fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 2% normal goat serum and 1% BSA) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-JAM-A antibody in blocking buffer according to the manufacturer's recommendation.

-

Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times for 5 minutes each with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in blocking buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times for 5 minutes each with PBS.

-

(Optional) Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the staining using a confocal or fluorescence microscope. JAM-A should appear as a continuous line at the apical cell-cell junctions.

-

Western Blot Analysis of JAM-A Expression

This protocol is for the detection and quantification of total JAM-A protein levels in cell or tissue lysates.

Methodology:

-

Sample Preparation:

-

Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto a 10-12% polyacrylamide gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for JAM-A, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Analysis:

-

Quantify the band intensity using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.

-

Conclusion

Junctional Adhesion Molecule-A is a multifaceted protein that extends beyond a simple structural role at the tight junction. Its ability to engage in homophilic interactions, bind to a suite of PDZ domain-containing scaffolding proteins, and initiate critical signaling pathways like the Rap1 and Hippo pathways underscores its importance in maintaining epithelial barrier integrity, regulating cell polarity, and controlling cell proliferation. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate functions of JAM-A and explore its potential as a therapeutic target in diseases characterized by barrier dysfunction, such as inflammatory bowel disease and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural determinants of Junctional Adhesion Molecule A (JAM-A) function and mechanisms of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Junctional adhesion molecule (JAM) binds to PAR-3: a possible mechanism for the recruitment of PAR-3 to tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. JAM-A regulates permeability and inflammation in the intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAM-A signals through the Hippo pathway to regulate intestinal epithelial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Junctional Adhesion Molecule-A (JAM-A) Gene: Location, Regulation, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junctional Adhesion Molecule-A (JAM-A), also known as F11 Receptor (F11R) or CD321, is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is a critical component of tight junctions in epithelial and endothelial cells and is also expressed on the surface of leukocytes and platelets. JAM-A plays a pivotal role in a multitude of physiological and pathological processes, including the regulation of paracellular permeability, leukocyte transmigration, cell polarity, angiogenesis, and tumor progression. Its function is intricately controlled at both the transcriptional and post-transcriptional levels, and it is a key player in several signaling pathways that modulate cell adhesion, migration, and proliferation. This technical guide provides a comprehensive overview of the genomic location, molecular structure, tissue distribution, and multifaceted regulation of the JAM-A gene, along with detailed experimental protocols for its study.

Genomic Location and Structure of the JAM-A Gene

The JAM-A protein is encoded by the F11R gene in humans. The genomic location and structural details of the human and murine JAM-A genes are summarized below.

Table 1: Genomic Location of the JAM-A (F11R) Gene

| Species | Gene Symbol | Chromosome | Location | Start (bp) | End (bp) |

| Human | F11R | 1 | 1q23.3 | 160,995,211 | 161,021,343 |

| Mouse | F11r | 1 | 1 H3 | 171,265,103 | 171,292,171 |

Data sourced from NCBI and Ensembl databases as of December 2025.[1][2]

The human F11R gene is composed of 10 exons and gives rise to multiple alternatively spliced transcript variants.[2][3] The gene structure includes two alternative promoters, P1 and P2, which regulate the expression of different mRNA transcripts, suggesting cell-type-specific regulation of JAM-A expression.[3] The P1 promoter is a TATA-less promoter with multiple transcription start sites and contains consensus sequences for several transcription factors, including GATA, NF-κB, and Ets.[3]

JAM-A Protein Structure and Function

The JAM-A protein is a type I transmembrane protein with a molecular weight of approximately 32-41 kDa.[4] Its structure consists of:

-

An extracellular region: This region contains two immunoglobulin-like domains: a membrane-distal V-type Ig domain and a membrane-proximal C2-type Ig domain. These domains are crucial for homophilic (JAM-A to JAM-A) and heterophilic interactions with other molecules, such as the integrin LFA-1.[4][5][6]

-

A single transmembrane domain: This domain anchors the protein to the cell membrane.[5]

-

A short cytoplasmic tail: This intracellular domain contains a highly conserved PDZ-binding motif at its C-terminus, which is essential for its interaction with various scaffolding and signaling proteins.[5][6]

Tissue and Cellular Distribution of JAM-A

JAM-A is widely expressed in various tissues and cell types, reflecting its diverse physiological roles.

Table 2: Expression Profile of JAM-A

| Cell Type | Location of Expression | Key Functions |

| Epithelial Cells | Tight junctions | Regulation of paracellular permeability, cell polarity, cell migration |

| Endothelial Cells | Tight junctions | Regulation of vascular permeability, leukocyte transmigration, angiogenesis |

| Leukocytes | Cell surface | Adhesion to endothelium, transmigration |

| Platelets | Cell surface and alpha granules | Aggregation, adhesion |

| Dendritic Cells | Cell surface | Regulation of T-cell differentiation |

Expression of JAM-A has been observed in the olfactory zone of the nasal mucosa, lungs, rectum, islets of Langerhans, colon, salivary glands, gallbladder, skin, and thyroid gland.[1] During embryonic development, JAM-A is prominently expressed in the vasculature and the epithelial components of several organ systems, including the inner ear, skin, olfactory system, lungs, and kidneys.[7]

Regulation of JAM-A Gene Expression

The expression of JAM-A is tightly regulated at both the transcriptional and post-transcriptional levels, involving a complex interplay of transcription factors, signaling pathways, and microRNAs.

Transcriptional Regulation

The promoter of the F11R gene contains binding sites for several key transcription factors, suggesting a complex regulatory network.

-

Transforming Growth Factor-β1 (TGF-β1): TGF-β1 has been shown to downregulate JAM-A expression at both the mRNA and protein levels in breast cancer cells.[5][8] This repression is mediated through the canonical Smad signaling pathway, where activated Smads inhibit F11R gene transcription.[8]

-

Forkhead Box A1 (FOXA1): In breast cancer cells, there is a transcriptional pathway linking JAM-A, HER2, and the pioneer transcription factor FOXA1.[1][9][10] JAM-A expression influences the binding of FOXA1 to a specific site in the HER2 gene promoter, thereby regulating HER2 expression.[1][9][10]

-

p63/GATA-3 Signaling Pathway: In head and neck squamous cell carcinoma, the dysregulation of JAM-A expression has been linked to the p63/GATA-3 signaling pathway.[11]

-

Promoter Analysis: The F11R gene promoter contains consensus binding sites for NF-κB, GATA, and Ets transcription factors, suggesting their potential role in regulating JAM-A expression, particularly in the context of inflammation and endothelial cell function.[3]

Post-Transcriptional Regulation by MicroRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been experimentally validated to target JAM-A.

-

miR-21: In colorectal cancer, miR-21 has been shown to directly target the 3'-UTR of JAM-A, leading to its downregulation.[12] This interaction was confirmed using luciferase reporter assays.[12]

-

miR-145: Exosomes rich in miR-145 can inhibit the migration of human umbilical vein endothelial cells (HUVECs) by targeting JAM-A.[13]

-

miR-495: JAM-A has been identified as a potential target of miR-495 in breast cancer cells.[11]

Table 3: Experimentally Validated and Predicted microRNAs Targeting JAM-A

| microRNA | Experimental Validation | Disease Context |

| miR-21 | Luciferase Reporter Assay | Colorectal Cancer |

| miR-145 | Functional Assays (Exosome-mediated transfer) | Angiogenesis |

| miR-495 | Not specified in detail | Breast Cancer |

Signaling Pathways Involving JAM-A

JAM-A acts as a signaling hub, transducing extracellular cues into intracellular responses that regulate a variety of cellular processes. Its cytoplasmic tail, particularly the PDZ-binding motif, is crucial for assembling signaling complexes.

Rap1 GTPase and β1 Integrin Signaling

JAM-A homodimerization at cell-cell contacts facilitates the recruitment of a protein complex containing the scaffolding protein Afadin and the guanine nucleotide exchange factor PDZ-GEF2.[14][15] This complex activates the small GTPase Rap1A, which in turn regulates the protein levels of β1 integrin, thereby enhancing cell migration.[14][15]

Caption: JAM-A/Rap1/β1 Integrin Signaling Pathway.

Hippo Signaling Pathway

JAM-A acts as a cell-cell contact sensor that can initiate the Hippo signaling pathway, a key regulator of cell proliferation. JAM-A interacts with the Hippo pathway components NF2 and LATS1. This interaction leads to the activation of Hippo core kinases, resulting in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP, which in turn suppresses proliferation.

Regulation of HER2 Signaling

In HER2-positive breast cancer, JAM-A has been shown to regulate the stability of the HER2 protein.[1][9][16] Knockdown of JAM-A leads to a reduction in HER2 protein levels, suggesting that JAM-A may inhibit the proteasomal degradation of HER2.[16] This highlights a potential therapeutic avenue for targeting JAM-A in HER2-overexpressing cancers.

Caption: JAM-A Regulation of HER2 Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the JAM-A gene and its protein product.

Analysis of JAM-A Promoter Activity by Luciferase Reporter Assay

This assay is used to identify functional transcription factor binding sites in the JAM-A promoter.

Workflow Diagram:

Caption: Luciferase Reporter Assay Workflow for Promoter Analysis.

Detailed Protocol:

-

Cloning of JAM-A Promoter Constructs:

-

Amplify fragments of the human F11R gene promoter region by PCR.

-

Clone these fragments into a luciferase reporter vector, such as pGL3-Basic, upstream of the firefly luciferase gene.

-

Generate constructs with mutations in putative transcription factor binding sites using site-directed mutagenesis.

-

-

Cell Culture and Transfection:

-

Plate suitable cells (e.g., HEK293T, MCF-7) in 24-well plates.

-

Co-transfect the cells with the JAM-A promoter-luciferase construct, an expression vector for the transcription factor of interest, and a control plasmid expressing Renilla luciferase (for normalization). Use a suitable transfection reagent like Lipofectamine 3000.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency.

-

Compare the normalized luciferase activity of the wild-type promoter construct with the empty vector and the mutated constructs to determine the effect of the transcription factor on promoter activity.

-

Validation of miRNA Targeting of JAM-A 3'-UTR by Luciferase Reporter Assay

This assay confirms the direct interaction between a specific miRNA and the 3'-UTR of JAM-A mRNA.

Workflow Diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. HKU Scholars Hub: A correlation between TGF-β1-mediated JAM-A downregulation and cell invasiveness [hub.hku.hk]

- 6. Item - Functional antagonism of junctional adhesion molecule-A (JAM-A), overexpressed in breast ductal carcinoma in situ (DCIS), reduces HER2-Positive tumor progression - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 7. FoxA1 Binding Directs Chromatin Structure and the Functional Response of a Glucocorticoid Receptor-Regulated Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. citeab.com [citeab.com]

- 9. A Transcriptional Link between HER2, JAM-A and FOXA1 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - A transcriptional link between HER2, JAM-A and FOXA1 in breast cancer - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 11. F11R F11 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. MIR21-induced loss of junctional adhesion molecule A promotes activation of oncogenic pathways, progression and metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FOXA1 acts upstream of GATA2 and AR in hormonal regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Junctional adhesion molecule A interacts with Afadin and PDZ-GEF2 to activate Rap1A, regulate beta1 integrin levels, and enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Junctional Adhesion Molecule A Interacts with Afadin and PDZ-GEF2 to Activate Rap1A, Regulate β1 Integrin Levels, and Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Unraveling the Post-Translational Control of JAM-A: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the post-translational modifications (PTMs) of Junctional Adhesion Molecule-A (JAM-A), a key regulator of cell-cell adhesion, signaling, and disease progression. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical PTMs that govern JAM-A function, alongside detailed experimental protocols and visual aids to facilitate further investigation.

Junctional Adhesion Molecule-A (JAM-A), a member of the immunoglobulin superfamily, plays a pivotal role in maintaining the integrity of endothelial and epithelial cell barriers, and is critically involved in leukocyte transmigration, platelet activation, and angiogenesis.[1][2] The diverse functions of JAM-A are intricately regulated by a series of post-translational modifications (PTMs), including phosphorylation, glycosylation, and ubiquitination. These modifications act as molecular switches, modulating JAM-A's localization, protein-protein interactions, and downstream signaling cascades. Understanding the nuances of these PTMs is paramount for developing novel therapeutic strategies targeting a range of pathologies, from inflammatory diseases to cancer.[1]

This guide summarizes the current knowledge on the major PTMs of JAM-A, presents available quantitative data in a structured format, provides detailed methodologies for key experimental procedures, and illustrates the associated signaling pathways and workflows using Graphviz diagrams.

Key Post-Translational Modifications of JAM-A

The functional versatility of JAM-A is significantly expanded by a repertoire of PTMs that fine-tune its activity and interactions. The most extensively studied modifications include phosphorylation and N-glycosylation, with emerging evidence suggesting a role for ubiquitination.

Phosphorylation: A Switch for Signaling and Barrier Function

Phosphorylation, the addition of a phosphate group to specific amino acid residues, is a key mechanism for regulating JAM-A's signaling functions.[3] JAM-A is known to be phosphorylated on both serine and tyrosine residues, with distinct functional consequences.

Serine Phosphorylation:

-

Site: Serine 285 (S285) in human JAM-A.[4]

-

Kinase: Atypical protein kinase C (aPKC).[4]

-

Function: Phosphorylation of S285 by aPKC is crucial for the maturation of cell-cell contacts and the formation of functional tight junctions.[4] This modification, which occurs specifically at tight junctions in polarized epithelial cells, is required for the development of a robust epithelial barrier.[4] Studies have also indicated that JAM-A is hyperphosphorylated at S285 during mitosis, suggesting a role in cell division.[4] In platelets, upon activation by agonists like thrombin and collagen, JAM-A is phosphorylated on serine residues by conventional protein kinase C (cPKC) isoforms.[5] This phosphorylation event is implicated in platelet activation processes.[5]

Tyrosine Phosphorylation:

-

Site: Tyrosine 280 (Y280) in the cytoplasmic tail of JAM-A.[6]

-

Function: Under inflammatory conditions, the cytoplasmic tail of JAM-A undergoes tyrosine phosphorylation at Y280, which is associated with a loss of epithelial barrier function.[6] This phosphorylation event disrupts the interaction of JAM-A with the small GTPase Rap2, leading to altered epithelial permeability.[6] Global inhibition of tyrosine phosphatases leads to robust phosphorylation of JAM-A at Y280.[7]

| Modification | Site | Kinase/Enzyme | Cellular Context | Functional Consequence | Reference |

| Phosphorylation | Serine 285 (S285) | aPKC | Polarized epithelial cells | Promotes cell contact maturation and tight junction formation. | [4] |